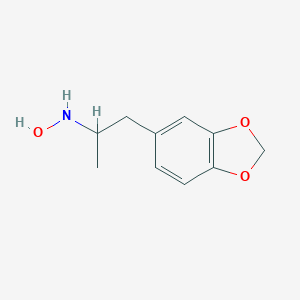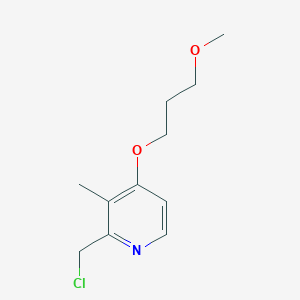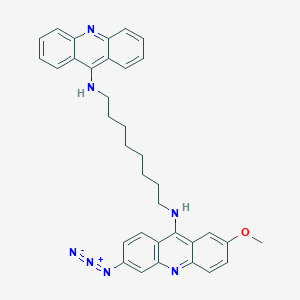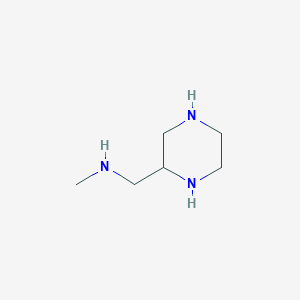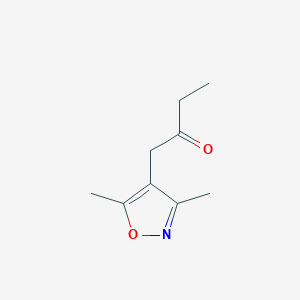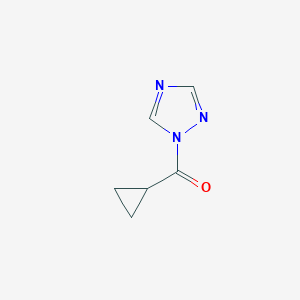
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been shown to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. It may also act by modulating the activity of various receptors, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines, including breast and lung cancer. In addition, it has been shown to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclopropyl(1H-1,2,4-triazol-1-yl)methanone in lab experiments is its diverse biological activity. It can be used to study the mechanisms of action of various enzymes and receptors, as well as to investigate potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential as a ligand for various receptors. Finally, the synthesis of novel derivatives of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone may lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of triethylamine and subsequent reaction with sodium azide. The reaction yields a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to possess antifungal, antibacterial, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential as a ligand for various receptors, including GABA-A and adenosine receptors.
Eigenschaften
CAS-Nummer |
121432-05-1 |
|---|---|
Produktname |
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
cyclopropyl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C6H7N3O/c10-6(5-1-2-5)9-4-7-3-8-9/h3-5H,1-2H2 |
InChI-Schlüssel |
YGSIVQOXOMZTQW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N2C=NC=N2 |
Kanonische SMILES |
C1CC1C(=O)N2C=NC=N2 |
Synonyme |
1H-1,2,4-Triazole,1-(cyclopropylcarbonyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
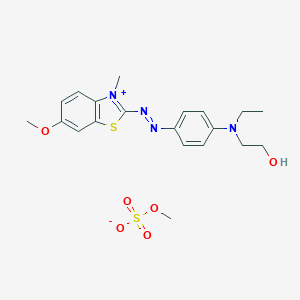
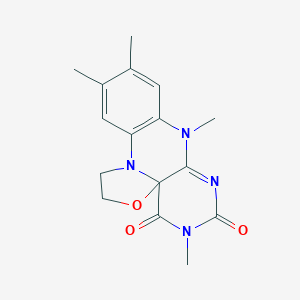
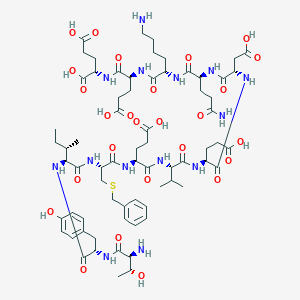
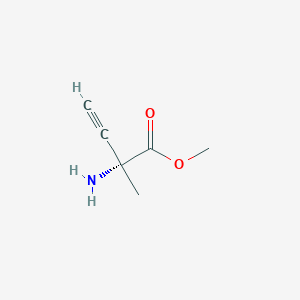
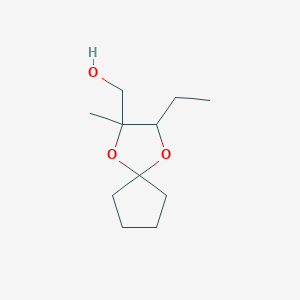
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
